MFCD02165269
Description
Properties
IUPAC Name |
[(Z)-2-phenylpropylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8(7-12-13-10(11)14)9-5-3-2-4-6-9/h2-8H,1H3,(H3,11,13,14)/b12-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLUJWCEFTZZAU-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NNC(=S)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N\NC(=S)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02165269 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, the general approach includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to controlled reaction conditions.
Reaction Conditions: The reactions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
MFCD02165269 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxide derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
MFCD02165269 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Conclusion
This compound is a compound of significant interest due to its diverse applications and unique properties. Ongoing research continues to uncover new uses and insights into its mechanism of action, making it a promising subject for future studies.
Comparison with Similar Compounds
Key Insights :
- Compound A’s nitro group enhances electrophilicity, favoring reactivity in substitution reactions .
- Compound B’s boronic acid group enables Suzuki-Miyaura cross-coupling, critical in pharmaceutical synthesis .
Physicochemical Properties
| Parameter | Compound A | Compound B |
|---|---|---|
| Solubility (mg/mL) | 0.24 (ESOL) | 0.24 (ESOL) |
| Log S (ESOL) | -2.99 | -2.99 |
| Log Po/w (XLOGP3) | 2.15 | 2.15 |
| TPSA (Ų) | 40.46 | 40.46 |
| Bioavailability Score | 0.55 | 0.55 |
Key Insights :
- Both compounds exhibit low aqueous solubility, necessitating formulation optimization for bioavailability .
- High topological polar surface area (TPSA) in both suggests moderate membrane permeability .
Bioactivity and Pharmacological Profiles
| Property | Compound A | Compound B |
|---|---|---|
| CYP Inhibition | Not reported | No |
| BBB Penetration | Yes | Yes |
| P-gp Substrate | No | No |
| PAINS Alerts | 0 | 0 |
Key Insights :
Compound A :
Comparison :
- Compound A’s synthesis prioritizes cost-effective, scalable routes for industrial production .
- Compound B’s method emphasizes precision in boron-heteroatom bond formation, critical for drug intermediates .
Discussion of Research Findings
- Structural Flexibility : Compound B’s boronic acid group offers broader synthetic utility compared to Compound A’s nitro group, though the latter is more stable under acidic conditions .
- Pharmacokinetics : Both compounds share challenges in solubility, but Compound A’s higher molecular weight may reduce renal clearance .
- Safety : Compound A’s H302 hazard classification (oral toxicity) necessitates stricter handling protocols compared to Compound B .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
